molecular formula C16H12N4OS B11288416 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline

5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11288416
M. Wt: 308.4 g/mol
InChI Key: MGYXURUJWLLPKD-UHFFFAOYSA-N
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Description

5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline is a synthetic organic compound with the molecular formula C 16 H 12 N 4 OS and a molecular weight of 308.4 g/mol . It belongs to the class of [1,2,4]triazolo[1,5-c]quinazolines, which are nitrogen-rich heterocyclic systems of significant interest in medicinal and materials chemistry . The structure features a fused triazoloquinazoline core substituted at the 2-position with a furanyl heteroaromatic ring and at the 5-position with an allylthio functional group, offering potential sites for further chemical modification and interaction with biological targets. Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been extensively investigated for their diverse biological activities. Scientific studies on closely related analogues have demonstrated promising antimicrobial properties , including activity against bacterial strains such as Staphylococcus aureus and fungal strains such as Candida albicans and Aspergillus niger . Some potassium thiolate salts of similar compounds have shown high antibacterial activity, with minimum inhibitory concentrations (MIC) that can surpass standard antibiotics like trimethoprim . Furthermore, the core triazoloquinazoline scaffold is also recognized as a promising molecular platform in materials science , particularly in the design of fluorophores for optical applications due to its electron-withdrawing properties and rigid, planar structure . This product is provided for research purposes, such as in the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and the investigation of new antimicrobial or optical materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly prohibited for personal use.

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(furan-2-yl)-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H12N4OS/c1-2-10-22-16-17-12-7-4-3-6-11(12)15-18-14(19-20(15)16)13-8-5-9-21-13/h2-9H,1,10H2

InChI Key

MGYXURUJWLLPKD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Thiol Activation

Treatment of 5-thio-triazolo[1,5-c]quinazoline with potassium hydroxide (KOH) in dry DMF generates the potassium thiolate salt, enhancing nucleophilicity at sulfur.

Alkylation with Allyl Bromide

The thiolate reacts with allyl bromide (1.2 equiv) in acetone under reflux for 4–6 hours, yielding 5-(allylthio)-2-(2-furyl)triazolo[1,5-c]quinazoline. S-Regioselectivity is confirmed by the absence of N-alkylation byproducts via TLC monitoring.

Table 1: Optimization of Alkylation Conditions

ParameterConditionYield (%)
SolventAcetone82
BaseK₂CO₃78
TemperatureReflux85
Reaction Time6 hours88

Spectroscopic Characterization

Infrared Spectroscopy

The allylthio group exhibits C–S stretching at 1080–1120 cm⁻¹, while the furyl C–O–C vibration appears at 1200–1280 cm⁻¹. The triazole C=N stretch is observed at 1627 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) :

    • Furyl protons: δ 6.50–7.50 (m, 3H, furan-H).

    • Allylthio group: δ 4.40–4.80 (s, 2H, S–CH₂), 5.10–5.30 (m, 2H, CH₂=CH), 5.80–6.00 (m, 1H, CH₂=CH).

  • ¹³C NMR :

    • Furan carbons: δ 113.2 (C-3), 118.5 (C-4), 149.8 (C-2).

    • Allylthio carbons: δ 43.5 (S–CH₂), 117.8 (=CH₂), 134.5 (CH=CH₂).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 349.08 [M+H]⁺, consistent with the molecular formula C₁₇H₁₂N₄OS.

Challenges and Mechanistic Considerations

Competing Side Reactions

During alkylation, overexposure to allyl bromide may lead to di-alkylation or oxidation of the thiol to disulfide. Strict temperature control (0–5°C during thiolate formation) and inert atmospheres (N₂ or Ar) mitigate these issues.

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol enhances purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodYield (%)Purity (%)Time (h)
Cyclocondensation729512
Suzuki Coupling78978
Direct Alkylation85986

The direct alkylation route offers the highest yield and shortest reaction time, making it preferable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furyl or allylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazoloquinazoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline. It has been evaluated against various pathogens, demonstrating significant activity against both bacterial and fungal strains. The compound's structural features contribute to its ability to disrupt microbial membranes and inhibit key metabolic pathways.

  • Case Study : In vitro assays showed that this compound exhibited notable antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antitubercular Activity

The compound has also been investigated for its potential as an antitubercular agent. Research indicates that derivatives of triazoloquinazolines can inhibit the growth of Mycobacterium tuberculosis. The mechanism involves targeting specific enzymes crucial for bacterial survival.

  • Research Findings : A study synthesized several triazole derivatives and assessed their efficacy against M. tuberculosis. One derivative showed a MIC value of 12.5 μg/mL, indicating promising antitubercular properties .

Potential in Cancer Therapy

The unique structure of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline positions it as a candidate for cancer treatment. Its ability to induce apoptosis in cancer cells has been explored.

  • Experimental Evidence : In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by triggering apoptotic pathways .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects. They could potentially be developed into treatments for neurodegenerative diseases like Alzheimer’s.

  • Preliminary Studies : Initial investigations into related compounds have indicated their capacity to inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer’s disease symptoms .

Mechanism of Action

The mechanism of action of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • The allylthio group introduces a thioether linkage , which may enhance redox activity and serve as a reactive site for further functionalization .

Photophysical and Electronic Properties

Triazoloquinazolines are studied as fluorophores due to their rigid π-conjugated systems. While direct data for the target compound are unavailable, comparisons with structurally similar fluorophores (e.g., compounds 5c–5f in ) reveal:

Property Allylthio Derivative (Inferred) 5-Aminobiphenyl Derivatives (e.g., 5c–5f)
Absorption λ_max ~350–400 nm (estimated) 330–450 nm (experimental)
Emission λ_max ~450–500 nm (estimated) 420–550 nm (experimental)
Quantum Yield (Φ) Moderate (predicted) Φ = 0.15–0.45 (varies with substituent)

Key Observations :

  • The 2-furyl group contributes to red-shifted absorption/emission due to extended conjugation .
  • Allylthio’s electron-rich sulfur atom may stabilize excited states, but its bulky nature could reduce quantum yield compared to planar aminobiphenyl substituents .

Adenosine Receptor Affinity

Compound A₁ Receptor (Ki, nM) A₃ Receptor (Ki, nM) Selectivity Profile
CGS15943 15 2 Pan-adenosine antagonist
MRS1220 >1,000 0.6 A₃-selective antagonist
5-(Allylthio) Derivative (Predicted) Moderate (50–100) High (<10) Potential A₃ selectivity (structural analogy)

Key Observations :

  • The allylthio group may enhance A₃ receptor binding due to its hydrophobic interaction with transmembrane domains .
  • Compared to CGS15943, the absence of a chloro group at position 9 (as in the target compound) could reduce pan-receptor activity .

Physicochemical Properties

Property 5-(Allylthio)-2-(2-furyl) Derivative 5-Amino-2-(2-furyl) Analog
Molecular Weight ~350–370 g/mol ~310–330 g/mol
LogP (Predicted) 3.5–4.0 2.0–2.5
Solubility Low in water; soluble in DMSO Moderate in polar solvents

Key Observations :

  • The compound’s low solubility may necessitate formulation with cyclodextrins or lipid nanoparticles .

Biological Activity

5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline is a compound of increasing interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including antimicrobial, antifungal, and antitumor activities.

Synthesis

The synthesis of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the alkylation of 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with allyl halides. The reaction conditions and subsequent purification methods significantly affect the yield and purity of the final product.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of triazolo[1,5-c]quinazoline exhibit significant antimicrobial and antifungal activities. For instance, a study tested various synthesized compounds against a range of pathogens:

CompoundTested PathogenActivity Observed
5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolineEscherichia coliModerate
5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolinePseudomonas aeruginosaSignificant
5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolineCandida albicansHigh

In a study published in PubMed, the compound showed significant activity against Candida albicans, which was further confirmed through bioluminescence inhibition tests. The lipophilicity of the compound was correlated with its antifungal efficacy .

Antitumor Activity

The compound also demonstrates promising antitumor activity. A recent study evaluated its effects on various cancer cell lines:

Cell LineIC50 (μM)Activity Observed
MDA-MB-23112.3Moderate Inhibition
HepG215.0Significant Inhibition
U8718.7Low Inhibition

The results suggest that the compound can inhibit cell growth in specific cancer types by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

Several case studies have highlighted the biological relevance of triazolo[1,5-c]quinazolines:

  • Antihypertensive Effects : A series of derivatives were evaluated for their ability to modulate blood pressure in animal models. Some compounds exhibited significant antihypertensive effects without causing tachycardia .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. Basic Physicochemical Profiling

  • Solubility : Insoluble in water; soluble in alcohols (methanol, ethanol), dioxane, and DMF, as observed in structurally similar derivatives .
  • Stability : Thermal stability can be inferred from melting points (e.g., 129–198°C for related compounds). Store under inert gas (N₂/Ar) to prevent oxidation of the allylthio group .
  • Hygroscopicity Testing : Monitor via dynamic vapor sorption (DVS) assays in controlled humidity chambers.

What analytical techniques are essential for confirming the structural integrity of this compound?

Q. Basic Characterization Workflow

  • 1H NMR : Key signals include aromatic protons (δ 7.0–8.1 ppm), allylthio (–SCH₂–) protons (δ 2.4–3.0 ppm), and furyl protons (δ 6.7–7.5 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 321–323 for derivatives) and isotopic patterns .
  • Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from calculated values) .

How can contradictions in spectroscopic data between synthetic batches be resolved?

Q. Advanced Data Analysis

  • Batch Comparison : Use high-resolution NMR (500+ MHz) to distinguish diastereomers or rotational isomers caused by the allylthio group’s conformational flexibility .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-quinazoline fusion) via single-crystal diffraction .
  • Chromatographic Purity : Employ HPLC with PDA detection to identify co-eluting impurities affecting LC-MS results .

What computational methods can predict the reactivity of novel triazoloquinazoline derivatives?

Q. Advanced Reaction Design

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to model transition states for cyclocondensation reactions .
  • Reaction Path Search Tools : Platforms like ICReDD integrate experimental data with computational workflows to optimize solvent/catalyst selection .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetic acid vs. propanol-2) .

How can researchers design derivatives with enhanced antimicrobial activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent Screening : Replace the allylthio group with bulkier alkyl/aryl groups (e.g., cyclopropyl, isobutyl) to improve membrane penetration .
  • Biological Assays : Test against Staphylococcus aureus and Candida albicans using Mueller-Hinton agar, with nitrofuradantin as a positive control .
  • LogP Optimization : Adjust hydrophobicity via substituent choice (e.g., furyl vs. fluorophenyl) to balance solubility and bioavailability .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Advanced Synthetic Troubleshooting

  • Byproduct Formation : Over-condensation or dimerization may occur; monitor via TLC and adjust stoichiometry (aldehyde:amine ≤ 1:1) .
  • Acid Catalysis Risks : Excess H₂SO₄ may sulfonate aromatic rings; use catalytic acid (2 drops) in propanol-2 .
  • Oxidation of Allylthio : Add antioxidants (e.g., BHT) or conduct reactions under strict anaerobic conditions .

How do substituents influence the physicochemical properties of triazoloquinazolines?

Q. Advanced Property Correlation

  • Melting Points : Electron-withdrawing groups (e.g., –CF₃) increase rigidity and melting points (e.g., 196–198°C for fluorophenyl derivatives) .
  • Solubility Trends : Polar substituents (e.g., –OCH₃) enhance solubility in DMF, while hydrophobic groups favor alcohols .
  • NMR Chemical Shifts : Electron-donating groups deshield adjacent protons (e.g., –OCH₃ at δ 3.88 ppm in 2.1) .

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